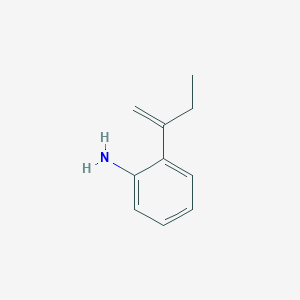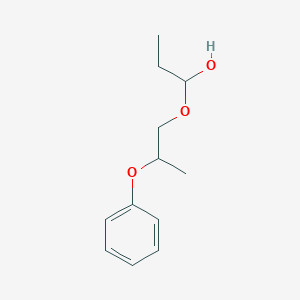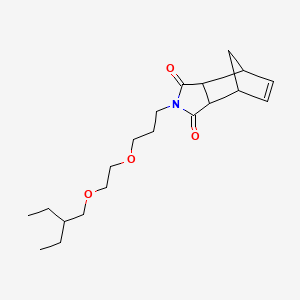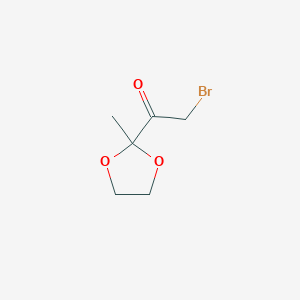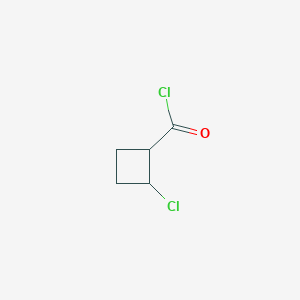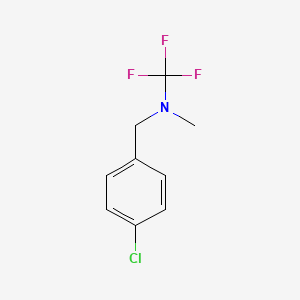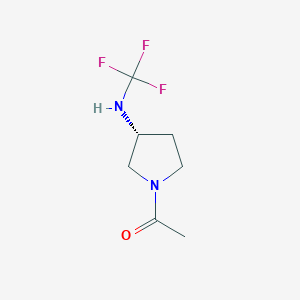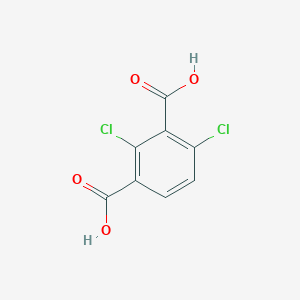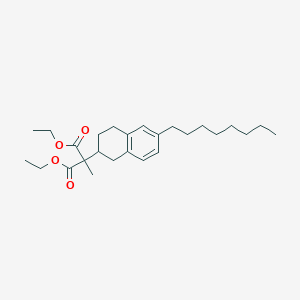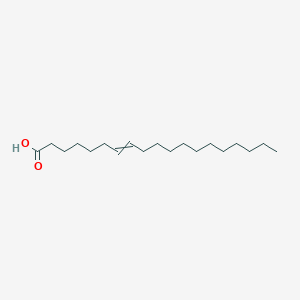
Nonadec-7-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadec-7-enoic acid is a long-chain monounsaturated fatty acid with the molecular formula C19H36O2. It features a nineteen-carbon chain with a single double bond located at the 7th carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonadec-7-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of olefin metathesis, where a suitable precursor undergoes a reaction to form the desired double bond at the 7th carbon position. The reaction conditions typically include the use of catalysts such as Grubbs’ catalyst and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as plant oils. The process includes steps like hydrolysis, distillation, and crystallization to obtain the pure compound. Additionally, biotechnological methods involving microbial fermentation can be employed to produce this fatty acid on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: Nonadec-7-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The double bond can be reduced to form nonadecane using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions:
Oxidation: m-CPBA, solvents like dichloromethane (DCM), and mild temperatures.
Reduction: Hydrogen gas, Pd/C catalyst, and solvents like ethanol.
Substitution: Alcohols or amines, sulfuric acid or DCC, and solvents like toluene or dichloromethane.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Nonadecane.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
Nonadec-7-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying fatty acid reactions.
Biology: It serves as a substrate in enzymatic studies to understand fatty acid metabolism and the role of desaturases.
Wirkmechanismus
The mechanism of action of nonadec-7-enoic acid, particularly its nitroalkene derivatives, involves the reversible Michael addition with hyperreactive protein cysteine thiolates. This interaction induces posttranslational protein modifications that can impact protein function. For example, the nitroalkene derivative (E) 8-nitro-nonadec-7-enoic acid has been shown to inhibit RAD51-mediated homologous recombination, leading to DNA damage in cancer cells .
Vergleich Mit ähnlichen Verbindungen
10E-nonadecenoic acid: Another long-chain monounsaturated fatty acid with the double bond at the 10th carbon.
cis-10-Nonadecenoic acid: Similar structure but with the double bond in the cis configuration at the 10th carbon.
Uniqueness: Nonadec-7-enoic acid is unique due to the position of its double bond at the 7th carbon, which influences its chemical reactivity and biological activity. This distinct structure allows for specific interactions in biochemical pathways and makes it a valuable compound for targeted research applications .
Eigenschaften
CAS-Nummer |
71997-06-3 |
|---|---|
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
nonadec-7-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21) |
InChI-Schlüssel |
MBSJMRUSWQBXNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC=CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
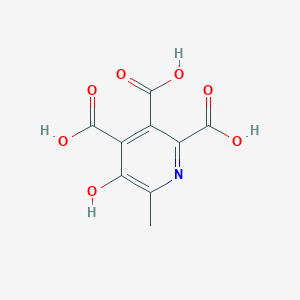
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
